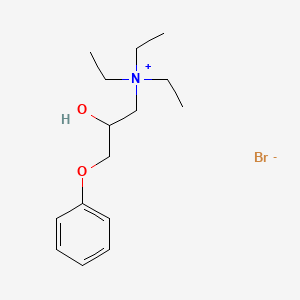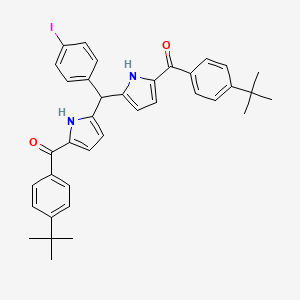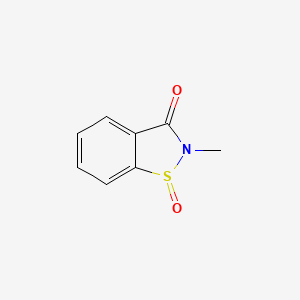![molecular formula C17H25N3 B12568144 Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine CAS No. 501663-06-5](/img/structure/B12568144.png)
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is a complex organic compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine, typically involves the formation of the indazole core followed by functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These involve the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
One-Pot Procedures: These methods combine multiple steps into a single reaction vessel, often using ultrasound or microwave irradiation to enhance reaction rates.
Industrial Production Methods
Industrial production of indazole derivatives may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro compounds or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is not well-documented. like other indazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Other Indazole Derivatives: Various other indazole derivatives with diverse biological activities.
Uniqueness
Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine is unique due to its specific structural features and potential biological activities. Its unique combination of functional groups and stereochemistry may confer distinct properties compared to other indazole derivatives .
Properties
CAS No. |
501663-06-5 |
|---|---|
Molecular Formula |
C17H25N3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(2S)-N,N-dipropyl-1,2,3,4-tetrahydropyrido[1,2-b]indazol-2-amine |
InChI |
InChI=1S/C17H25N3/c1-3-10-19(11-4-2)14-8-9-16-15(13-14)17-7-5-6-12-20(17)18-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
PWWITWFCENNJEP-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=NN3C=CC=CC3=C2C1 |
Canonical SMILES |
CCCN(CCC)C1CCC2=NN3C=CC=CC3=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)


![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)

![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)



